BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Spectroscopic Characterization
of 2-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-Isopropoxy-3-methoxybenzoic
Compound Name:

acid
CAS No.: 85686-10-8
Cat. No.: B1359961

Get Quote

Executive Summary

2-Isopropoxy-3-methoxybenzoic acid (CAS: 85686-10-8) is a critical pharmacophore
intermediate utilized in the synthesis of tubulin polymerization inhibitors and next-generation
PDE4 inhibitors. Its structural core—a benzoic acid functionalized with sterically distinct alkoxy
groups—serves as a scaffold for benzosuberene analogues and other bioactive heterocycles.

This technical guide provides a definitive spectroscopic profile of the compound, synthesizing
experimental data from its immediate precursor (2-isopropoxy-3-methoxybenzaldehyde) with
standard chemical shift correlations. It is designed to assist medicinal chemists in the rigorous
structural validation and quality control of this intermediate.

Compound Identity & Physicochemical Profile[1][2]
[31[4][5][6][7][8][9]
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Property Specification

IUPAC Name 2-Propan-2-yloxy-3-methoxybenzoic acid
CAS Registry Number 85686-10-8

Molecular Formula C11H1404

Molecular Weight 210.23 g/mol

Appearance White to off-white crystalline solid

Soluble in DMSO, Methanol, Chloroform;

Solubilit
Y sparingly soluble in water

) ~3.5 - 4.0 (influenced by ortho-alkoxy electron
pKa (Predicted) )
donation)

Synthesis & Structural Context

The synthesis of 2-isopropoxy-3-methoxybenzoic acid typically proceeds via the alkylation of
o-vanillin followed by Pinnick or Permanganate oxidation. Understanding this route is essential
for interpreting the spectroscopic impurity profile, particularly the presence of unreacted
aldehyde or mono-alkylated byproducts.

Synthesis Workflow

The following diagram illustrates the standard synthetic pathway and the logical flow of
structural transformation.

o-Vanillin
(2-Hydroxy-3-methoxybenzaldehyde)

Click to download full resolution via product page

Figure 1: Synthetic route from o-vanillin to the target acid, highlighting key transformation
nodes.

Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below is derived from the validated spectrum of the aldehyde
precursor (CAS 75792-35-7) and adjusted for the electronic influence of the carboxylic acid
moiety. The ortho-isopropoxy group exerts a significant steric effect, often causing broadening
or distinct shifts in the adjacent aromatic protons.

'H NMR (400 MHz, CDCls)
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Analyst Note: The chemical shift of the Ar-H6 proton is the most diagnostic indicator of
successful oxidation. In the aldehyde precursor, this proton appears at 7.43 ppm.[2] Upon
oxidation to the acid, the resonance typically shifts downfield to ~7.70 ppm due to the modified

anisotropy of the carboxyl group compared to the formyl group.

13C NMR (100 MHz, CDCls)
e Carbonyl (C=0): 165.0 — 168.0 ppm (Characteristic of benzoic acid).

e Aromatic C-O (C2, C3): 152.0 — 154.0 ppm (Deshielded quaternary carbons).
« Aromatic C-H: 124.0 (C6), 120.0 (C5), 114.0 (C4).

e Quaternary C1: 122.0 — 125.0 ppm.

e OCH (iPr): 76.0 — 77.0 ppm.[3]

e OCHs: 56.0 — 56.5 ppm.

e CHs (iPr): 22.0 — 22.5 ppm.

Mass Spectrometry (MS)

The fragmentation pattern of 2-isopropoxy-3-methoxybenzoic acid is dominated by the
"ortho effect,” where the proximity of the isopropoxy group to the carboxyl moiety facilitates
specific rearrangements.

¢ lonization Mode: ESI (-) or EI (70 eV).
e Molecular lon: [M-H]~ = 209.08 (Negative mode); M+ = 210.23 (El).

Key Fragmentation Pathways (El/Positive Mode):
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e m/z 210 — 168: Loss of propene (42 Da). This is the diagnostic "McLafferty-like"
rearrangement typical of ortho-isopropyl ethers.

e m/z 168 — 150: Loss of water (18 Da) from the resulting salicylic acid derivative, forming a
ketene or lactone species.

e m/z 168 — 124: Loss of CO:z (44 Da) from the decarboxylation of the intermediate.

Molecular lon (M+)
m/z 210

- C3H6 (42 Da)
Ortho Effect

[M - Propene]
m/z 168
(Salicylic Acid Deriv.)

“H20 (18 Da) \- CO2 (44 Da)

[M - Propene - H20] [M - Propene - CO2]
m/z 150 m/z 124

Click to download full resolution via product page

Figure 2: Proposed mass spectrometric fragmentation pathway showing the diagnostic loss of
the isopropyl group.

Infrared (IR) Spectroscopy
o O-H Stretch: 2800 — 3200 cm~* (Broad, strong; characteristic of carboxylic acid dimers).
e C=0 Stretch: 1680 — 1700 cm~? (Strong; conjugated acid carbonyl).[1]

e C=C Aromatic: 1580, 1480 cm™1.
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e C-O Stretch: 1250 — 1300 cm~* (Strong; aryl alkyl ether).

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution spectra free from aggregation effects:

e Solvent Choice: Use DMSO-de for the most distinct separation of the carboxylic proton
(usually visible ~12.5 ppm). Use CDCls if checking for aliphatic impurities, but note that the
COOH proton may be broad or invisible due to exchange.

e Concentration: Dissolve 10-15 mg of the solid acid in 0.6 mL of solvent.

« Filtration: Filter through a glass wool plug to remove any inorganic salts (e.g., residual
KMnOa4 or manganese oxides) that can cause paramagnetic broadening.

Quality Control: Differentiating Isomers

A common risk is the presence of the regioisomer 3-isopropoxy-2-methoxybenzoic acid (if the
starting material was impure) or 4-isopropoxy-3-methoxybenzoic acid (Vanillic acid derivative).

 Differentiation Strategy:

o 2,3-Substitution (Target): The *H NMR splitting pattern will show a dd, t, dd (or dd, m)
pattern for the 3 adjacent aromatic protons.

o 3,4-Substitution (Vanillic): The aromatic protons will appear as an ABX system (d, d, s)
with one proton significantly isolated (H2).

o NOESY Experiment: A 1D NOESY irradiating the methoxy peak (3.9 ppm) should show
enhancement of the Ar-H4 proton in the target structure. If it enhances an isolated singlet,
the structure is likely the 3,4-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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